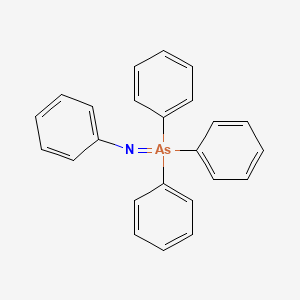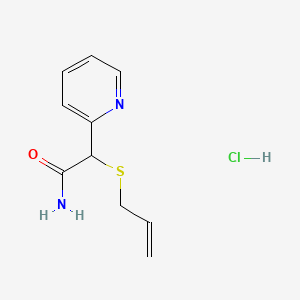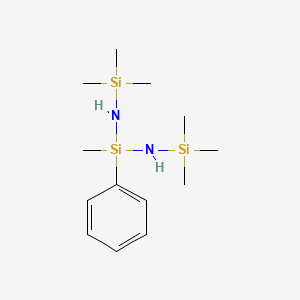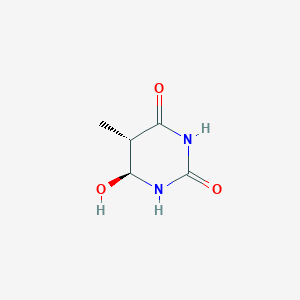
(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with a unique structure that includes a hydroxyl group and a methyl group attached to a dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with urea in the presence of a catalyst to form the dihydropyrimidine ring. The hydroxyl and methyl groups are then introduced through subsequent reactions, such as hydroxylation and methylation, under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dihydropyrimidine derivative with different functional groups.
科学的研究の応用
(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or metabolism.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or signal transduction, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5S,6S)-1-Benzyl-5-bromo-6-methyldihydro-2,4(1H,3H)-pyrimidinedione
- (4aS,5S,6S)-1-Oxo-5-vinyl-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl 2-O-[(3,3’,5-trihydroxy-2-biphenylyl)carbonyl]-β-D-galactopyranoside
Uniqueness
(5S,6S)-6-Hydroxy-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
33981-66-7 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
(5S,6S)-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10)/t2-,3-/m0/s1 |
InChIキー |
IXLRNGYVHSNFAY-HRFVKAFMSA-N |
異性体SMILES |
C[C@H]1[C@@H](NC(=O)NC1=O)O |
正規SMILES |
CC1C(NC(=O)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



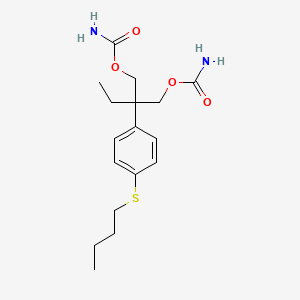
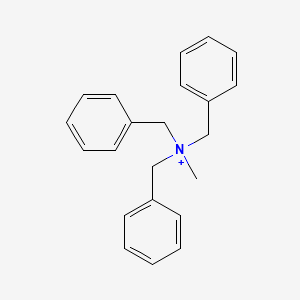
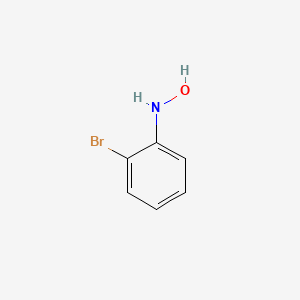
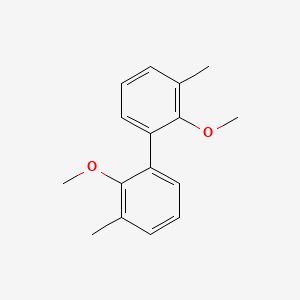
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
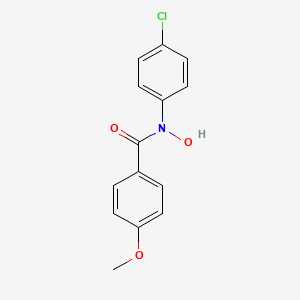


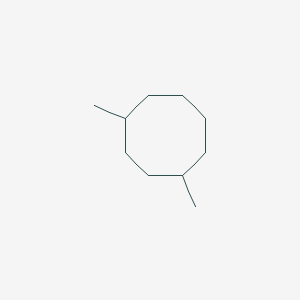
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
